molecular formula C21H17ClN4O4S B12146740 5-chloro-3,6-dimethyl-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]-1-benzofuran-2-carboxamide

5-chloro-3,6-dimethyl-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]-1-benzofuran-2-carboxamide

Cat. No.: B12146740
M. Wt: 456.9 g/mol
InChI Key: KFBHMTLCNPIXBS-UHFFFAOYSA-N
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Description

Properties

Molecular Formula

C21H17ClN4O4S

Molecular Weight

456.9 g/mol

IUPAC Name

5-chloro-3,6-dimethyl-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]-1-benzofuran-2-carboxamide

InChI

InChI=1S/C21H17ClN4O4S/c1-12-10-18-16(11-17(12)22)13(2)19(30-18)20(27)25-14-4-6-15(7-5-14)31(28,29)26-21-23-8-3-9-24-21/h3-11H,1-2H3,(H,25,27)(H,23,24,26)

InChI Key

KFBHMTLCNPIXBS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1Cl)C(=C(O2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)NC4=NC=CC=N4)C

Origin of Product

United States

Preparation Methods

The synthesis of 5-chloro-3,6-dimethyl-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]-1-benzofuran-2-carboxamide typically involves multiple steps, including the formation of the benzofuran ring and subsequent functionalization. Common synthetic routes may include:

    Formation of the Benzofuran Core: This can be achieved through cyclization reactions involving appropriate precursors

Biological Activity

5-Chloro-3,6-dimethyl-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]-1-benzofuran-2-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews its biological activity based on existing literature and research findings.

Chemical Structure and Properties

The compound's molecular formula is C20H22ClN3O3C_{20}H_{22}ClN_{3}O_{3}, with a molecular weight of 391.89 g/mol. The presence of the benzofuran moiety is significant, as benzofuran derivatives are known for their diverse biological properties, including anticancer and antimicrobial activities .

Anticancer Activity

Research indicates that benzofuran derivatives exhibit a range of anticancer properties. For instance, compounds similar to 5-chloro-3,6-dimethyl-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]-1-benzofuran-2-carboxamide have demonstrated significant cytotoxic effects against various cancer cell lines. A study highlighted that certain benzofuran derivatives showed IC50 values as low as 0.1 μM against leukemia cells, indicating potent anticancer activity without affecting normal cells .

Table 1: Anticancer Activity of Benzofuran Derivatives

CompoundCell LineIC50 (μM)Mechanism of Action
Compound AK562 (Leukemia)0.1Inhibition of cell replication
Compound BA549 (Lung)16.4Inactivation of AKT signaling pathway
Compound CHCT1161.136Inhibition of HIF-1 pathway

The structure–activity relationship (SAR) studies reveal that the position and type of substituents on the benzofuran ring significantly influence the compound's anticancer efficacy. For example, the addition of halogens at specific positions has been shown to enhance cytotoxicity .

Antimicrobial Activity

Benzofuran derivatives have also been evaluated for their antimicrobial properties against various pathogens. In vitro studies have demonstrated that these compounds possess activity against both bacterial and fungal strains. For instance, certain derivatives exhibited minimum inhibitory concentrations (MIC) as low as 8 μg/mL against Mycobacterium tuberculosis .

Table 2: Antimicrobial Activity of Benzofuran Derivatives

CompoundPathogenMIC (μg/mL)Activity Type
Compound DM. tuberculosis8Antitubercular
Compound EC. albicans3.12Antifungal
Compound FE. coli0.78Antibacterial

The SAR analysis indicates that specific functional groups, such as hydroxyl or halogen substituents, are crucial for enhancing antimicrobial activity .

Case Studies

Several case studies have been documented regarding the efficacy of benzofuran derivatives in clinical settings:

  • Case Study on Lung Cancer : A derivative similar to the compound was tested in a murine model for lung cancer treatment, showing a significant reduction in tumor size without adverse effects on overall health .
  • Antimicrobial Efficacy : Another study evaluated a series of benzofuran compounds against resistant strains of bacteria and fungi, demonstrating promising results that could lead to new therapeutic options for infectious diseases .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : 5-Chloro-3,6-dimethyl-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]-1-benzofuran-2-carboxamide
  • Molecular Formula : C₂₂H₁₉ClN₄O₄S
  • CAS Registry Number : 724741-47-3
  • Molecular Weight : 470.928 g/mol (average mass)
  • Structural Features :
    • Core : Benzofuran scaffold with chloro (Cl) and methyl (CH₃) substituents at positions 5, 3, and 4.
    • Functional Groups : A carboxamide linkage connects the benzofuran core to a 4-(pyrimidin-2-ylsulfamoyl)phenyl moiety. The sulfamoyl group bridges the phenyl ring and a pyrimidine heterocycle .

Comparison with Structural Analogs

The compound is compared to structurally related benzofuran derivatives, sulfonamide-containing compounds, and pyrimidine-based analogs. Key differences in substituents, core scaffolds, and physicochemical properties are highlighted below.

Benzofuran Derivatives with Varied Substituents

Compound Name (CAS) Core Structure Substituents/Modifications Molecular Weight (g/mol) Key Features Reference
Target Compound (724741-47-3) Benzofuran Cl, CH₃ at C5, C3, C6; pyrimidin-2-ylsulfamoylphenyl 470.928 Sulfamoyl-pyrimidine linkage
BH38221 (880792-13-2) Benzofuran Cl, CH₃ at C5, C3, C6; 4-phenyl-1,2,5-oxadiazol-3-yl 367.7858 Oxadiazole ring (electron-withdrawing)
1001500-15-7 Benzofuran Cl, CH₃; thiophen-2-ylmethyl-pyrazole Not reported Thiophene-pyrazole hybrid

Analysis :

  • BH38221: Replacing the pyrimidine-sulfamoyl group with a phenyl-oxadiazole moiety reduces molecular weight and alters electronic properties.
  • 1001500-15-7 : The thiophene-pyrazole substituent increases lipophilicity compared to the polar sulfamoyl group in the target compound, which may influence membrane permeability .

Sulfonamide-Containing Analogs

Compound Name (CAS) Core Structure Substituents/Modifications Molecular Weight (g/mol) Key Features Reference
Target Compound (724741-47-3) Benzofuran Sulfamoyl-phenyl-pyrimidine 470.928 Dual heterocycles (benzofuran + pyrimidine)
1179986-09-4 Benzofuran Cyclopropyl-phenoxy-acetyl Not reported Phenoxy group; cyclopropane
898447-01-3 Purine Sulfamoylphenyl; dichlorophenyl-propanone Not reported Purine core with sulfanyl linkage

Analysis :

  • 1179986-09-4: Incorporates a phenoxy group and cyclopropane, which may enhance rigidity and modulate binding to hydrophobic pockets .
  • 898447-01-3 : A purine core replaces benzofuran, demonstrating how scaffold variation impacts target selectivity (e.g., kinase vs. protease inhibition) .

Pyrimidine-Based Compounds

Compound Name (CAS) Core Structure Substituents/Modifications Molecular Weight (g/mol) Key Features Reference
Target Compound (724741-47-3) Benzofuran Pyrimidin-2-ylsulfamoylphenyl 470.928 Integrated pyrimidine-sulfonamide
1190925-19-9 Thiazolo-pyridine Pyrimidin-2-yloxy-piperidinyl Not reported Piperidine-linked pyrimidine
881218-56-0 Pyrimidine Benzyl-furan; ethylsulfanyl 387.8831 Sulfur-containing side chain

Analysis :

  • 881218-56-0 : Ethylsulfanyl and benzyl groups increase hydrophobicity, contrasting with the target compound’s polar sulfamoyl moiety .

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